LY382884

Description

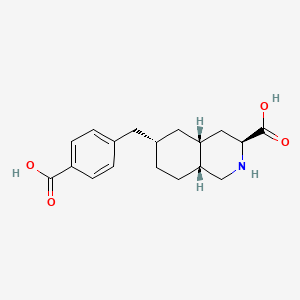

LY382884, chemically known as (3S,4aR,6S,8aR)-6-((4-carboxyphenyl)methyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a selective antagonist of GluK1 (GluR5)-containing kainate receptors (KARs) . It exhibits high selectivity for GluR5 over other glutamate receptor subtypes, with a reported Ki value of 4.06 mM for GluR5 and >100 mM for AMPA (GluA1-4) and NMDA receptors . This compound demonstrates potent antagonistic activity in both recombinant and native systems, effectively inhibiting kainate receptor-mediated currents in dorsal root ganglion (DRG) neurons and hippocampal slices .

Properties

CAS No. |

211566-75-5 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(3S,4aR,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H23NO4/c20-17(21)13-4-1-11(2-5-13)7-12-3-6-14-10-19-16(18(22)23)9-15(14)8-12/h1-2,4-5,12,14-16,19H,3,6-10H2,(H,20,21)(H,22,23)/t12-,14+,15-,16+/m1/s1 |

InChI Key |

YVMADKYPKNLVGU-BVUBDWEXSA-N |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC2CNC(CC2CC1CC3=CC=C(C=C3)C(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3S, 4aR,6S, 8aR)-6-((4-carboxyphenyl)methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid) LY 382884 LY382884 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Key Properties

LY382884 features a decahydroisoquinoline core substituted with two carboxylic acid groups and a 4-carboxybenzyl moiety. Its stereochemistry, defined by four chiral centers, is critical for receptor binding specificity.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₄ |

| Molecular Weight | 317.38 g/mol |

| CAS Number | 211566-75-5 |

| LogP | 0.7 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

| Appearance | Solid at room temperature |

| Storage Conditions | -20°C (powder), -80°C (solution) |

The compound’s low water solubility (<1 mg/mL) necessitates specialized formulations for in vivo applications.

Preparation Methods

Formulation Strategies for In Vivo Studies

This compound’s limited aqueous solubility requires solvent systems to enhance bioavailability. Validated protocols include:

Standard In Vivo Formulation

- Stock Solution : Dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10–50 mg/mL.

- Dilution : Mix the DMSO stock with corn oil at a 1:1 ratio (v/v) to achieve final working concentrations.

- Clarification : Vortex or sonicate the mixture until a clear solution forms.

Injectable Formulations

Two optimized formulations for parenteral administration (IP/IV/IM/SC) have been validated:

Table 2: Injectable Formulation Compositions

| Component | Formulation 1 (v/v) | Formulation 2 (v/v) |

|---|---|---|

| DMSO | 10% | 10% |

| Tween 80 | 5% | 5% |

| PEG300 | – | 40% |

| Saline | 85% | 45% |

Preparation Notes :

Solubility and Stability Profiling

Solubility in Common Solvents

This compound exhibits variable solubility across solvents, influencing formulation design:

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | ≥50 | 25°C, vortex-assisted |

| Ethanol | 10–15 | 25°C, sonicated |

| DMF | 20–25 | 25°C, stirred |

| Water | <1 | 25°C, pH 7.4 |

Analytical Characterization

Spectroscopic Data

- SMILES : C1C[C@H]2CNC@@HC(=O)O

- InChI Key : YVMADKYPKNLVGU-BVUBDWEXSA-N

- Chromatographic Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

LY382884 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: This compound can undergo substitution reactions, particularly at the carboxyphenylmethyl group, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroscience

- Synaptic Plasticity : LY382884 is extensively used to study the role of kainate receptors in synaptic plasticity. It has been shown to block LTP in mossy fiber synapses, which is critical for understanding learning and memory processes .

- Anxiety Disorders : Research indicates that this compound may have anxiolytic effects. In studies involving genetically modified mice, the compound significantly reduced startle responses and increased prepulse inhibition (PPI), suggesting potential therapeutic applications for anxiety disorders .

- Neurotransmitter Release : The compound is utilized to investigate the mechanisms of neurotransmitter release and synaptic transmission. It helps elucidate how kainate receptors modulate excitatory neurotransmission in various brain regions .

Pharmacology

This compound serves as a valuable tool in pharmacological research for developing new treatments targeting kainate receptors. Its specificity for GluR5 makes it an ideal candidate for exploring the pharmacodynamics of receptor interactions and their implications for drug development .

Drug Development

The compound acts as a lead molecule for designing new drugs aimed at modulating kainate receptor activity. Its selectivity and potency make it a promising candidate for further pharmacological exploration in treating neurological conditions associated with glutamate dysregulation .

Study 1: Effects on Synaptic Transmission

In a study examining the effects of this compound on neonatal hippocampal neurons, researchers found that the compound significantly increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. This effect was absent in genetically modified mice lacking GluR5, confirming the specificity of this compound's action on kainate receptors .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| sEPSC Frequency | 100% | 261% | p < 0.01 |

| sEPSC Amplitude | 100% | 94% | p = 0.24 |

Study 2: Anxiolytic Effects

Another investigation assessed the anxiolytic potential of this compound using an elevated plus maze (EPM) test in mice. Mice treated with this compound spent significantly less time in open arms compared to controls, indicating reduced anxiety-like behavior .

| Treatment Group | Time in Open Arms (seconds) | Statistical Significance |

|---|---|---|

| Vehicle Control | X seconds | - |

| This compound | Y seconds | p < 0.05 |

Mechanism of Action

LY382884 exerts its effects by selectively antagonizing the GluR5 kainate receptor. This inhibition prevents the induction of NMDA receptor-independent long-term potentiation (LTP), which is crucial for synaptic plasticity . The molecular targets of this compound include the GluR5 subunit of the kainate receptor, and the pathways involved are primarily related to synaptic transmission and plasticity .

Comparison with Similar Compounds

Key Findings :

- This compound’s selectivity for GluR5 surpasses that of broader-spectrum antagonists like NBQX and GYKI 53655, which primarily target AMPA receptors .

- UBP301, a willardiine derivative, exhibits comparable GluR5 affinity but lower selectivity relative to this compound, though it offers superior aqueous solubility .

Structural and Solubility Differences

This compound belongs to the decahydroisoquinoline class, characterized by a rigid bicyclic structure that enhances receptor binding but limits water solubility . In contrast:

- Quinoxalinediones (e.g., NBQX): Exhibit planar aromatic structures with poor solubility, requiring organic solvents like DMSO for administration .

- Willardiine derivatives (e.g., UBP301) : Feature flexible side chains and sodium salts, enabling aqueous solubility up to 50–100 mM without organic solvents .

This structural divergence impacts bioavailability and administration routes. While this compound and NBQX require DMSO for dissolution, UBP301’s solubility facilitates direct CNS delivery .

Functional and Therapeutic Comparisons

Pain Management

- This compound suppresses nociceptive signaling in the substantia gelatinosa and reduces pain in formalin-induced chronic pain models (ED50: 5–100 mg/kg, i.p.) .

- LY377770 : Shows neuroprotective effects in ischemia models but lacks direct analgesic efficacy .

- UBP301: Limited data on pain modulation, though its solubility may favor CNS penetration .

Epilepsy

Synaptic Plasticity

- This compound inhibits mossy fiber long-term potentiation (LTP) in hippocampal CA3 by targeting presynaptic GluR5 receptors .

- NS3763 : A GluR5 homomer-selective antagonist, fails to replicate this compound’s LTP-blocking effects, highlighting this compound’s unique activity on heteromeric receptors .

Limitations and Clinical Challenges

Biological Activity

LY382884 is a selective antagonist for the kainate subtype of glutamate receptors, specifically targeting the GluK1 (formerly GluR5) subunit. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as schizophrenia. Below, we explore the biological activity of this compound, highlighting its effects in various experimental models and its implications for synaptic plasticity and neuropharmacology.

This compound selectively inhibits kainate receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission and synaptic plasticity. The inhibition of these receptors by this compound has been shown to affect several key physiological processes:

- Reduction of Calcium Influx : In presynaptic terminals, this compound significantly reduces calcium entry, which is crucial for neurotransmitter release and synaptic transmission. For instance, at a concentration of 10 μM, it decreased calcium influx by approximately 30% .

- Long-Term Potentiation (LTP) : Studies indicate that this compound can block the induction of LTP at hippocampal mossy fiber synapses. This effect is notable as LTP is a fundamental mechanism underlying learning and memory .

Behavioral Studies and Case Studies

Research involving mutant mouse models has provided insights into the behavioral effects of this compound:

- Prepulse Inhibition (PPI) : In NR1 neo/neo mice, which exhibit heightened sensitivity to kainate receptor activation, administration of this compound normalized exaggerated startle responses and enhanced PPI . This suggests a potential role for this compound in mitigating symptoms associated with schizophrenia.

- Locomotor Activity : The compound reduced hyperactivity in mutant mice without affecting wild-type controls. This differential effect highlights its potential utility in treating hyperactivity related to psychiatric disorders .

Table 1: Summary of Behavioral Effects of this compound

| Study Reference | Model Type | Key Findings |

|---|---|---|

| Duncan et al. (2010) | NR1 neo/neo mice | Normalized startle response; increased PPI |

| Barton et al. (2003) | Various models | No rotarod deficits; low behavioral toxicity |

| Bortolotto et al. (1999) | Hippocampal slices | Blocked LTP induction |

Electrophysiological Effects

Electrophysiological studies have elucidated the role of this compound in synaptic transmission:

- Synaptic Facilitation : Initial studies indicated that this compound could influence NMDA receptor-independent mossy fiber LTP, although subsequent reports have shown conflicting results regarding its effectiveness in facilitating synaptic transmission .

- Calcium Dynamics : The compound's ability to depress presynaptic short-term facilitation underscores its role in modulating calcium transients during action potentials .

Potential Therapeutic Applications

Given its unique pharmacological profile, this compound may represent a novel class of antipsychotic agents. Its ability to selectively target kainate receptors offers a new avenue for treatment strategies aimed at conditions characterized by glutamatergic dysregulation.

Table 2: Potential Therapeutic Applications of this compound

| Condition | Mechanism | Evidence |

|---|---|---|

| Schizophrenia | Kainate receptor modulation | Normalization of PPI in mutant mice |

| Epilepsy | Reduction of excitatory neurotransmission | Low behavioral toxicity observed |

| Memory Disorders | Modulation of LTP | Blocked LTP induction in hippocampal slices |

Q & A

Q. What is the primary mechanism of action of LY382884 in modulating synaptic plasticity, and how can this be experimentally validated?

this compound selectively antagonizes GluK1 (GluR5)-containing kainate receptors, blocking mossy fiber long-term potentiation (LTP) induction in the hippocampus . To validate this, researchers can use field potential recordings in brain slices (e.g., CA3 region) and apply this compound (10 µM) during ATPA-induced synaptic depression assays. Control experiments should include AMPA/NMDA receptor antagonists (e.g., CNQX, APV) to confirm receptor specificity .

Q. How should researchers determine the appropriate dosage of this compound for in vivo behavioral studies?

Dosage depends on the model and endpoint. For anxiety-like behavior in mice, intraperitoneal injections of 10–100 mg/kg are commonly used . In slice preparations, 10 µM this compound effectively inhibits kainate receptor-mediated synaptic transmission without affecting AMPA/NMDA currents . Pilot dose-response studies with behavioral assays (e.g., open field tests) and plasma corticosterone/ACTH measurements are recommended to optimize dosing .

Q. What animal models are most suitable for studying this compound's anxiolytic effects?

this compound reduces anxiety-like behavior in wild-type mice (e.g., increased open-field exploration time) . However, GluK1-deficient mice exhibit paradoxical anxiety due to altered GABAergic transmission, highlighting the need for strain-specific controls . For schizophrenia-related phenotypes, NR1neo/neo mice (with reduced NMDA receptor function) are ideal, as this compound reverses hyperactivity and prepulse inhibition deficits .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound's effects across different experimental paradigms?

Discrepancies arise from model-specific receptor expression and methodology. For example:

- This compound blocks ATPA-induced synaptic depression in CA1/CA3 regions but shows no effect on GABAergic transmission .

- In opioid withdrawal studies, this compound attenuates lacrimation but not locus coeruleus neuron activation, suggesting receptor subtype-specific roles . To resolve contradictions, use conditional knockout models (e.g., GluK1flox/flox) and combine electrophysiology with neuroendocrine profiling (e.g., c-Fos immunoreactivity in the PVN) .

Q. What experimental designs can isolate this compound's presynaptic vs. postsynaptic effects in synaptic plasticity studies?

- Presynaptic assays : Measure paired-pulse facilitation (PPF) in hippocampal mossy fiber-CA3 synapses. This compound (10 µM) reduces PPF by blocking presynaptic kainate receptors .

- Postsynaptic assays : Use GluK1-transfected HEK293 cells to quantify this compound's inhibition of kainate-evoked currents via patch-clamp electrophysiology . Include control experiments with GluR7-selective antagonists to rule out cross-reactivity .

Q. How can this compound be integrated into studies investigating glutamatergic dysregulation in schizophrenia?

In NR1neo/neo mice, this compound (100 mg/kg) normalizes hyperactive startle responses and improves prepulse inhibition (PPI), mimicking atypical antipsychotic effects . Pair this compound with in vivo microdialysis to monitor extracellular glutamate levels in the prefrontal cortex during PPI tasks. Combine with MRI to assess structural changes in kainate receptor-rich regions (e.g., amygdala) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

- Use repeated-measures ANOVA for longitudinal behavioral data (e.g., open-field activity over 1 hour) .

- For electrophysiology, apply non-parametric tests (e.g., Mann-Whitney U) if data deviate from normality .

- Report effect sizes (e.g., Cohen’s d) for plasma ACTH/corticosterone changes to highlight clinical relevance .

Q. How can researchers control for off-target effects of this compound in receptor-binding studies?

- Validate selectivity via radioligand displacement assays (e.g., [³H]kainate binding in GluK1 vs. GluK2/3 transfectants) .

- Co-apply this compound with mGluR antagonists (e.g., MCPG) to isolate kainate receptor-mediated pathways .

Data Interpretation Challenges

Q. Why does this compound show limited efficacy in certain anxiety models despite its anxiolytic profile?

Strain differences in receptor expression and compensatory mechanisms (e.g., upregulated AMPA receptors in GluK1 knockouts) may reduce this compound's effects . To address this, use conditional rescue models and multiplex cytokine profiling to identify confounding neuroimmune factors .

Q. How can this compound's therapeutic potential be evaluated beyond preclinical models?

Translate findings using human-induced pluripotent stem cell (iPSC)-derived neurons with GluK1 mutations. Pair this compound with fMRI to assess functional connectivity changes in corticolimbic circuits during fear conditioning tasks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.